molecular formula C13H18O4 B1591688 3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde CAS No. 946779-35-7

3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde

Cat. No.: B1591688
CAS No.: 946779-35-7
M. Wt: 238.28 g/mol
InChI Key: XVNOHSGIIVXJLP-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, featuring an ethoxy group at the 3-position and a 3-methoxypropoxy group at the 4-position of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and 3-methoxypropyl alcohol as the starting materials.

  • Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst, such as an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), to facilitate the etherification process.

  • Purification: The product is then purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale distillation units to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The ethoxy and methoxypropoxy groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: The major product is 3-ethoxy-4-(3-methoxypropoxy)benzoic acid.

  • Reduction: The major product is 3-ethoxy-4-(3-methoxypropoxy)benzyl alcohol.

  • Substitution: The products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde has various scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • Vanillin: 3-methoxy-4-hydroxybenzaldehyde

  • Ethylvanillin: 3-ethoxy-4-hydroxybenzaldehyde

  • Anisaldehyde: 4-methoxybenzaldehyde

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Properties

IUPAC Name

3-ethoxy-4-(3-methoxypropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-16-13-9-11(10-14)5-6-12(13)17-8-4-7-15-2/h5-6,9-10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNOHSGIIVXJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589799
Record name 3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946779-35-7
Record name 3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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